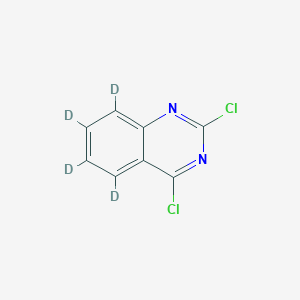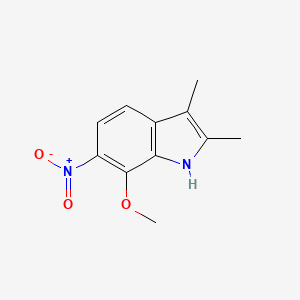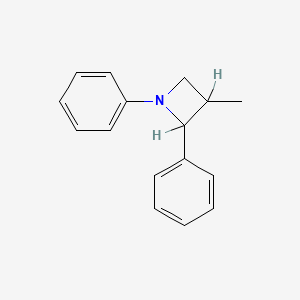
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is a synthetic organic compound that features both imidazole and pyrrolidine rings
Vorbereitungsmethoden
The synthesis of 1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the imidazole derivative with pyrrolidine, often facilitated by a sulfonylation reaction using reagents like sulfonyl chlorides.
Methylation: The final step involves the methylation of the imidazole ring, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like amines or thiols can replace the methyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted imidazole derivatives and modified pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound can be used as a ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The sulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole can be compared with other similar compounds, such as:
1-methyl-2-(1-(pyrrolidin-1-yl)ethyl)-1H-imidazole: Lacks the sulfonyl group, which may result in different binding properties and reactivity.
2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole: Lacks the methyl group, which can affect its solubility and interaction with molecular targets.
1-methyl-2-(1-(piperidin-1-ylsulfonyl)ethyl)-1H-imidazole: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its combination of structural features, which can be tailored for specific applications in various fields.
Eigenschaften
Molekularformel |
C10H17N3O2S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
1-methyl-2-(1-pyrrolidin-1-ylsulfonylethyl)imidazole |
InChI |
InChI=1S/C10H17N3O2S/c1-9(10-11-5-8-12(10)2)16(14,15)13-6-3-4-7-13/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
UEVMDQBDKNTFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN1C)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



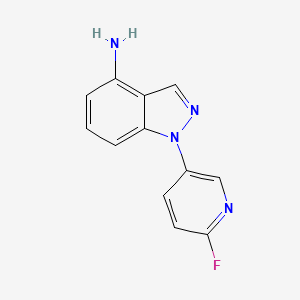
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
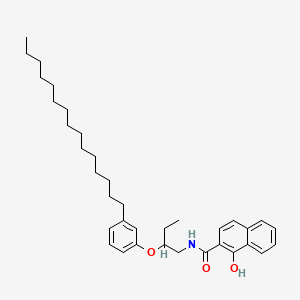
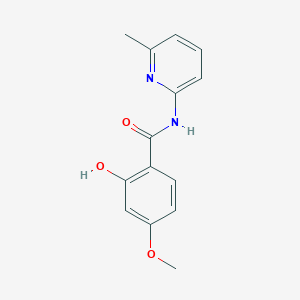
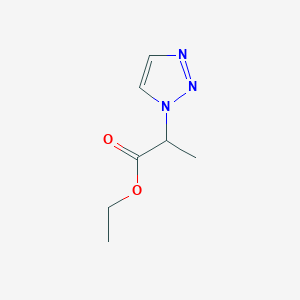
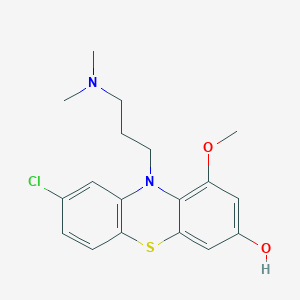
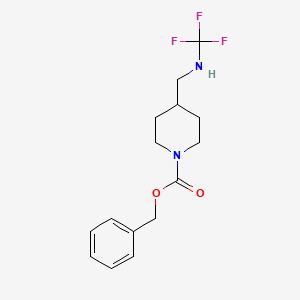
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
